molecular formula C6H15O6P B6359320 (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid CAS No. 1360716-35-3

(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid

Cat. No. B6359320
CAS RN: 1360716-35-3
M. Wt: 214.15 g/mol
InChI Key: PVGIIYXQOJVMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid, also known as 2-HEPA, is an organic phosphonic acid used in various scientific research applications. It is a derivative of ethylphosphonic acid and is synthesized through a series of chemical reactions. 2-HEPA has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.

Scientific Research Applications

(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid has been studied for its potential use in various scientific research applications. It can be used as a chelating agent to bind metals and as a corrosion inhibitor to protect metal surfaces from corrosion. It is also used in the synthesis of polymers, as a surfactant, and as a stabilizer in pharmaceuticals and food products. Additionally, it has been used in the synthesis of nanomaterials, such as nanotubes and nanospheres.

Mechanism of Action

(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid has been studied for its mechanism of action. It has been found to bind to metals, forming a complex that prevents the metals from interacting with other molecules. It also binds to proteins, altering their structure and function. Additionally, it has been found to interact with lipid membranes, altering their structure and function as well.
Biochemical and Physiological Effects
(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to inhibit the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been found to reduce oxidative stress and to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and easy to obtain. However, it has a limited solubility in water, which can make it difficult to use in experiments. Additionally, it is not very stable and can degrade quickly, making it difficult to store for long periods of time.

Future Directions

There are several potential future directions for the use of (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid. One potential direction is to explore its use as a drug delivery system. Additionally, it could be studied for its potential use in tissue engineering and regenerative medicine. Furthermore, it could be studied for its potential use in the synthesis of nanomaterials and other materials with novel properties. Finally, it could be studied for its potential use in the treatment of various diseases, such as cancer and neurological disorders.

Synthesis Methods

(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid is synthesized through a series of chemical reactions. The first step is to combine ethylphosphonic acid with ethylene glycol and an acid catalyst. This reaction produces an ethoxylated phosphonate, which is then reacted with hydrogen peroxide and an acid catalyst to form an ethoxylated phosphonate with a hydroxyethyl group. This hydroxyethyl group is then reacted with ethylene oxide and an acid catalyst to form (2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid.

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O6P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h7H,1-6H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGIIYXQOJVMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCP(=O)(O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.